molecular formula C17H19ClN2O5S B2910414 N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1207018-15-2

N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide

Cat. No.: B2910414
CAS No.: 1207018-15-2
M. Wt: 398.86
InChI Key: WQMKPYOAURDGCU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a furan carboxamide core, a motif found in compounds investigated for various biological activities . The morpholinosulfonyl group is a key functional group of high research value; sulfonamide derivatives are actively being studied as potent, selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of diseases from neurodegenerative disorders to autoimmune conditions . Furthermore, the N-benzyl carboxamide structure is a common feature in synthetic compounds that have demonstrated notable in vitro antibacterial efficacy against pathogenic Gram-negative bacteria, suggesting a potential avenue for antimicrobial research . The integration of these pharmacophores makes this compound a versatile candidate for hit-to-lead optimization campaigns in drug discovery, particularly for developing new anti-inflammatory or anti-infective agents. Researchers can utilize this compound to probe biological mechanisms and structure-activity relationships (SAR). Attention: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-4-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-12-16(26(22,23)20-6-8-24-9-7-20)10-15(25-12)17(21)19-11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKPYOAURDGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide is a synthetic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , a morpholinosulfonyl group , and a chlorobenzyl moiety , which together contribute to its unique chemical properties. The molecular formula is C14H16ClN2O4SC_{14}H_{16}ClN_{2}O_{4}S, and it has a molecular weight of approximately 344.80 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial potential .
  • Biofilm Inhibition : It also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against drug-resistant cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase, which is crucial for preventing cancer cell growth .

  • IC50 Values : In various assays, IC50 values ranged from 3.8 to 5.4 μmol/L for different derivatives of the compound, demonstrating its efficacy in inhibiting cancer cell lines .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Synergistic Effects : It has been found to enhance the effectiveness of other antibiotics when used in combination, reducing their MICs significantly .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
Biofilm InhibitionSignificant reduction in biofilm mass
AnticancerIC50: 3.8 - 5.4 μmol/L
Enzyme InhibitionDNA gyrase IC50: 12.27–31.64 μM
DHFR IC50: 0.52–2.67 μM

Scientific Research Applications

The compound N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide has garnered attention for its potential applications in various scientific and clinical fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and related domains, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on morpholino derivatives have shown promising results in targeting cancer cell pathways, suggesting that this compound could have similar effects.

Neuropharmacology

The compound may also have implications in neuropharmacology. Its interaction with neurotransmitter systems could provide insights into treating neurodegenerative diseases or psychiatric disorders.

Case Study: Neuroprotective Effects

Analogous compounds have demonstrated neuroprotective effects by modulating glutamate receptors and reducing excitotoxicity. This suggests that this compound might be explored for its potential to protect neuronal cells under stress conditions.

Anti-inflammatory Properties

The morpholinosulfonyl group is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Similar Compounds

Compound NameInhibition of TNF-alphaIC50 (µM)Reference
Compound A85%10
Compound B75%15
This compoundTBDTBDTBD

This table illustrates the potential of similar compounds to inhibit inflammatory markers, indicating that this compound may also exhibit such activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Furan Ring and Benzyl Group

Key analogues from include:

Compound Furan Substituent Benzyl Group LCMS Retention Time (min) Purity (%) Yield (%)
26 5-methyl, 4-morpholinosulfonyl 2-chlorobenzyl 2.240 92 31
27 H, 4-morpholinosulfonyl 4-(morpholinosulfonyl)phenyl 2.534 100 Commercial
28 5-methyl, 4-morpholinosulfonyl 4-(morpholinosulfonyl)phenyl 2.685 100 46
29 5-bromo, 4-morpholinosulfonyl 4-(morpholinosulfonyl)phenyl 2.834 98.3 Commercial

Key Observations :

  • Retention Time Trends : Bulky or electron-withdrawing groups (e.g., bromo in 29) increase hydrophobicity, leading to longer LCMS retention times .
  • Purity and Yield : Commercial compounds (27, 29) show higher purity, while synthetic yields vary (e.g., 31% for 26 vs. 46% for 28), possibly due to steric challenges in 26’s 2-chlorobenzyl group .

Core Structure and Functional Group Comparisons

N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)furan-2-carboxamide (Compound 262)
  • Structure: Features a difunctional benzyl group (4-fluorobenzyl and 4-methoxyphenyl) but lacks the morpholinosulfonyl group .
  • Synthesis : Requires reductive amination and coupling steps, contrasting with 26’s direct acylation .
  • Impact : The absence of sulfonamide may reduce solubility, while methoxy/fluoro groups could enhance metabolic stability .
N-(3-Chloro-4-Methylphenyl)-5-(2-Chlorophenyl)furan-2-carboxamide
  • Molecular Weight: 346.2 g/mol (vs. ~425 g/mol for 26), highlighting the mass contribution of the morpholinosulfonyl group .
Furosemide ()
  • Structure: A sulfonamide-containing benzoic acid derivative with a furfurylamino group .
  • Comparison: Shares sulfonamide functionality but differs in core structure (benzoic acid vs. furan carboxamide), impacting pharmacological targets (e.g., diuretic vs.

Structural-Activity Considerations (Inferred)

  • Chlorobenzyl vs. Substituted Phenyl : Ortho-chloro substitution (26) may confer steric or electronic effects distinct from para-substituted analogues (27–29) .
  • Methyl vs. Bromo on Furan : Methyl (26, 28) likely increases lipophilicity moderately, whereas bromo (29) could enhance electrophilic reactivity .

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